
3,4-Dimethylpyridine adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpyridine adenine dinucleotide (DMpAD) is a coenzyme that plays a vital role in various biological processes. It is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme that is involved in energy metabolism. DMpAD is synthesized by the reaction between 3,4-dimethylpyridine (DMp) and adenosine monophosphate (AMP) in the presence of ATP and nicotinamide adenine dinucleotide phosphate (NADP). The resulting DMpAD is a redox-active molecule that can accept and donate electrons, making it an essential cofactor in many enzymatic reactions.
Mechanism Of Action
3,4-Dimethylpyridine adenine dinucleotide acts as a redox-active molecule by accepting and donating electrons. It can be reduced to 3,4-Dimethylpyridine adenine dinucleotideH, which can then be oxidized back to 3,4-Dimethylpyridine adenine dinucleotide. This redox cycle is essential for many enzymatic reactions, including those involved in energy metabolism, DNA repair, and gene expression.
Biochemical And Physiological Effects
3,4-Dimethylpyridine adenine dinucleotide has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression and DNA repair. 3,4-Dimethylpyridine adenine dinucleotide has also been shown to play a role in the regulation of apoptosis, a process by which cells undergo programmed cell death.
Advantages And Limitations For Lab Experiments
3,4-Dimethylpyridine adenine dinucleotide is an essential cofactor in many enzymatic reactions. Its redox activity makes it a valuable tool in electrochemical biosensors for the detection of biomolecules. However, 3,4-Dimethylpyridine adenine dinucleotide is relatively unstable and can be easily oxidized or reduced, limiting its use in some experiments.
Future Directions
Further research is needed to fully understand the role of 3,4-Dimethylpyridine adenine dinucleotide in biological processes. Future studies could focus on the development of new methods for the synthesis and purification of 3,4-Dimethylpyridine adenine dinucleotide. The use of 3,4-Dimethylpyridine adenine dinucleotide as a redox mediator in electrochemical biosensors could also be further explored. Additionally, the potential therapeutic applications of 3,4-Dimethylpyridine adenine dinucleotide in the treatment of various diseases could be investigated.
Synthesis Methods
The synthesis of 3,4-Dimethylpyridine adenine dinucleotide involves the reaction between DMp and AMP in the presence of ATP and NADP. The reaction is catalyzed by the enzyme nicotinamide adenine dinucleotide (NAD) synthetase. The resulting 3,4-Dimethylpyridine adenine dinucleotide is purified by chromatography and characterized by its spectral properties.
Scientific Research Applications
3,4-Dimethylpyridine adenine dinucleotide has been widely used in scientific research as a coenzyme for various enzymatic reactions. It has been shown to be involved in the regulation of gene expression, DNA repair, and apoptosis. 3,4-Dimethylpyridine adenine dinucleotide has also been used as a redox mediator in electrochemical biosensors for the detection of glucose, lactate, and other biomolecules.
properties
CAS RN |
102686-21-5 |
|---|---|
Product Name |
3,4-Dimethylpyridine adenine dinucleotide |
Molecular Formula |
C22H30N6O13P2 |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI Key |
NDJMRNDYWSNOQN-RBEMOOQDSA-N |
Isomeric SMILES |
CC1=C(C=[N+](C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Other CAS RN |
102686-21-5 |
synonyms |
3,4-dimethylpyridine adenine dinucleotide 3,4-DMPAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



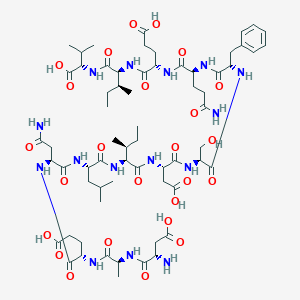
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
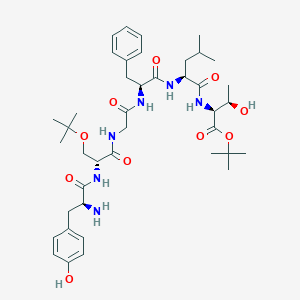
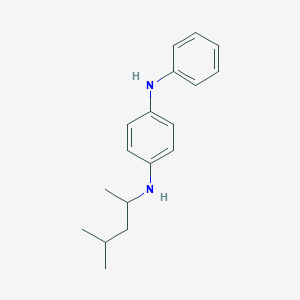
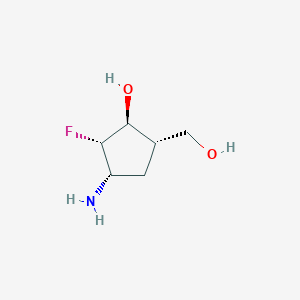
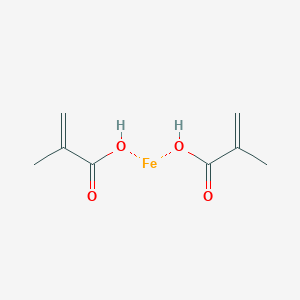

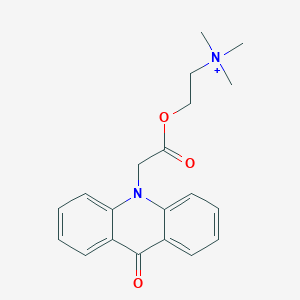

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

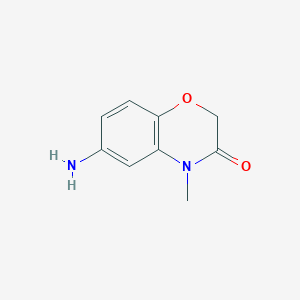
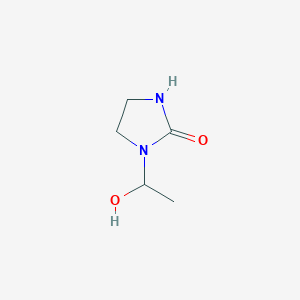
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)